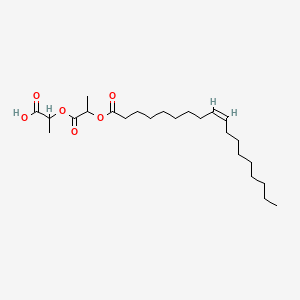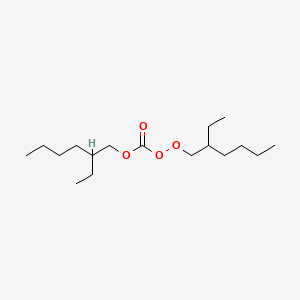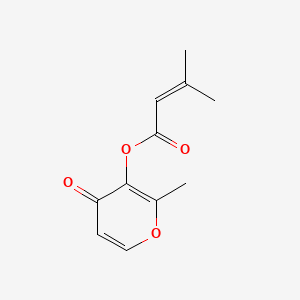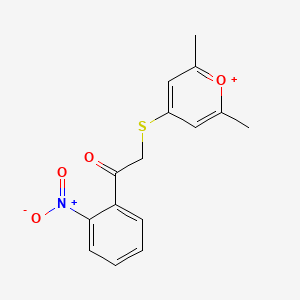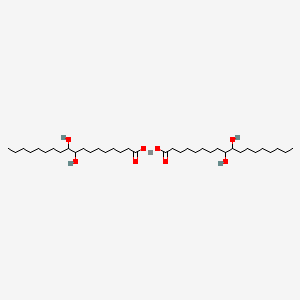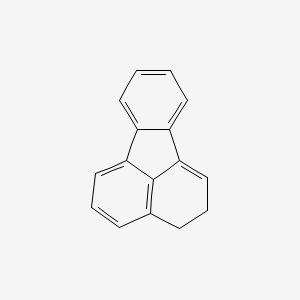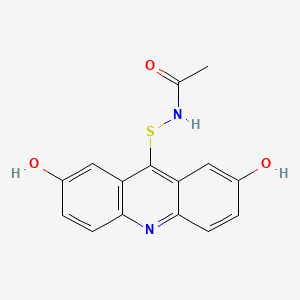
2,7-Dihydroxy-9-acetamidothioacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCRIS 8175 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is cataloged in the Carcinogenesis Research Information System (CCRIS), which is a database that provides information on the carcinogenicity, mutagenicity, tumorigenicity, and teratogenicity of various substances.
准备方法
The synthesis of CCRIS 8175 involves several steps, typically starting with the selection of appropriate precursors and reagents. The synthetic routes often include:
Step 1 Selection of Precursors: The initial step involves selecting suitable organic precursors that can undergo specific chemical transformations.
Step 2 Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations.
Step 3 Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and yield.
Industrial production methods for CCRIS 8175 may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations.
化学反应分析
CCRIS 8175 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: CCRIS 8175 can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
CCRIS 8175 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is studied for its effects on biological systems, including its potential as a mutagen or carcinogen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and cancer research.
Industry: CCRIS 8175 is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of CCRIS 8175 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to DNA: It can interact with DNA, causing mutations or other genetic alterations.
Enzyme Inhibition: CCRIS 8175 may inhibit specific enzymes involved in critical biological processes, leading to various physiological effects.
Signal Transduction Pathways: The compound can affect signal transduction pathways, altering cellular responses and functions.
相似化合物的比较
CCRIS 8175 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CCRIS 6292: Known for its use in HIV research, particularly in reversing latency and activating transcription.
CCRIS 1234: Studied for its potential mutagenic effects and applications in cancer research.
Compared to these compounds, CCRIS 8175 may have unique properties or mechanisms of action that make it particularly valuable for specific research applications.
属性
CAS 编号 |
184582-64-7 |
|---|---|
分子式 |
C15H12N2O3S |
分子量 |
300.3 g/mol |
IUPAC 名称 |
N-(2,7-dihydroxyacridin-9-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12N2O3S/c1-8(18)17-21-15-11-6-9(19)2-4-13(11)16-14-5-3-10(20)7-12(14)15/h2-7,19-20H,1H3,(H,17,18) |
InChI 键 |
DNVMGMWGSOOQHX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NSC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




